Cas no 1224684-91-6 (1-5-(methylamino)-2,3-dihydro-1H-indol-1-ylethan-1-one)

1-5-(methylamino)-2,3-dihydro-1H-indol-1-ylethan-1-one 化学的及び物理的性質
名前と識別子
-
- 1-(5-(methylamino)indolin-1-yl)ethanone
- 1-[5-(methylamino)-2,3-dihydro-1H-indol-1-yl]ethan-1-one
- Ethanone, 1-[2,3-dihydro-5-(methylamino)-1H-indol-1-yl]-
- 1-5-(methylamino)-2,3-dihydro-1H-indol-1-ylethan-1-one
-
- MDL: MFCD17291795
- インチ: 1S/C11H14N2O/c1-8(14)13-6-5-9-7-10(12-2)3-4-11(9)13/h3-4,7,12H,5-6H2,1-2H3
- InChIKey: FSCUMZPLDBDNCW-UHFFFAOYSA-N
- ほほえんだ: O=C(C)N1C2C=CC(=CC=2CC1)NC
計算された属性
- せいみつぶんしりょう: 190.111
- どういたいしつりょう: 190.111
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 229
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 32.299
1-5-(methylamino)-2,3-dihydro-1H-indol-1-ylethan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2708060-5g |
1-[5-(methylamino)-2,3-dihydro-1H-indol-1-yl]ethan-1-one |
1224684-91-6 | 5g |
$1821.0 | 2023-09-11 | ||
Enamine | EN300-2708060-5.0g |
1-[5-(methylamino)-2,3-dihydro-1H-indol-1-yl]ethan-1-one |
1224684-91-6 | 95.0% | 5.0g |
$1821.0 | 2025-03-20 | |
Enamine | EN300-2708060-0.1g |
1-[5-(methylamino)-2,3-dihydro-1H-indol-1-yl]ethan-1-one |
1224684-91-6 | 95.0% | 0.1g |
$553.0 | 2025-03-20 | |
Enamine | EN300-2708060-0.05g |
1-[5-(methylamino)-2,3-dihydro-1H-indol-1-yl]ethan-1-one |
1224684-91-6 | 95.0% | 0.05g |
$528.0 | 2025-03-20 | |
Enamine | EN300-2708060-10.0g |
1-[5-(methylamino)-2,3-dihydro-1H-indol-1-yl]ethan-1-one |
1224684-91-6 | 95.0% | 10.0g |
$2701.0 | 2025-03-20 | |
Enamine | EN300-2708060-0.25g |
1-[5-(methylamino)-2,3-dihydro-1H-indol-1-yl]ethan-1-one |
1224684-91-6 | 95.0% | 0.25g |
$579.0 | 2025-03-20 | |
Enamine | EN300-2708060-1.0g |
1-[5-(methylamino)-2,3-dihydro-1H-indol-1-yl]ethan-1-one |
1224684-91-6 | 95.0% | 1.0g |
$628.0 | 2025-03-20 | |
Enamine | EN300-2708060-2.5g |
1-[5-(methylamino)-2,3-dihydro-1H-indol-1-yl]ethan-1-one |
1224684-91-6 | 95.0% | 2.5g |
$1230.0 | 2025-03-20 | |
Enamine | EN300-2708060-0.5g |
1-[5-(methylamino)-2,3-dihydro-1H-indol-1-yl]ethan-1-one |
1224684-91-6 | 95.0% | 0.5g |
$603.0 | 2025-03-20 | |
Enamine | EN300-2708060-1g |
1-[5-(methylamino)-2,3-dihydro-1H-indol-1-yl]ethan-1-one |
1224684-91-6 | 1g |
$628.0 | 2023-09-11 |
1-5-(methylamino)-2,3-dihydro-1H-indol-1-ylethan-1-one 関連文献
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Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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6. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
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Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
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Wei Chen Nanoscale, 2015,7, 6957-6990
1-5-(methylamino)-2,3-dihydro-1H-indol-1-ylethan-1-oneに関する追加情報
1-5-(Methylamino)-2,3-Dihydro-1H-Indol-1-Ylethan-1-One: A Comprehensive Overview
The compound 1-5-(methylamino)-2,3-dihydro-1H-indol-1-ylethan-1-one (CAS No. 1224684-91-6) is a fascinating molecule with significant potential in the fields of pharmacology and organic synthesis. This compound belongs to the class of indole derivatives, which are well-known for their diverse biological activities and structural versatility. The indole ring at the core of this molecule contributes to its unique chemical properties, making it a valuable substrate for further functionalization and exploration in drug discovery.
Recent advancements in medicinal chemistry have highlighted the importance of indole derivatives in targeting various therapeutic areas, including cancer, inflammation, and neurodegenerative diseases. The methylamino group attached to the indole ring in this compound introduces additional functionality, potentially enhancing its bioavailability and interaction with biological targets. Researchers have demonstrated that such modifications can significantly influence the pharmacokinetic profiles of indole-based compounds, making them more suitable for clinical applications.
One of the most promising aspects of 1-5-(methylamino)-2,3-dihydro-1H-indol-1-ylethan-1-one is its ability to act as a scaffold for the development of kinase inhibitors. Kinases are critical enzymes involved in cellular signaling pathways, and their dysregulation is often associated with diseases such as cancer. By leveraging computational chemistry tools like molecular docking and dynamics simulations, scientists have identified potential binding modes of this compound with key kinase targets. These studies suggest that the indole moiety plays a pivotal role in stabilizing interactions within the active site of kinases.
Moreover, the ethanone group present in this compound adds another layer of complexity to its reactivity. This functional group can participate in various chemical transformations, enabling the synthesis of more complex molecules with enhanced biological activity. For instance, recent research has explored the use of this compound as a precursor for constructing heterocyclic frameworks, which are highly valued in drug design due to their ability to mimic natural product structures.
In terms of synthesis, 1-5-(methylamino)-2,3-dihydro-1H-indol-1-ylethan-1-one can be prepared through a variety of routes, including condensation reactions and cyclization processes. One notable approach involves the reaction of an appropriate indole derivative with a ketone precursor under specific conditions to form the desired product. The optimization of these reaction conditions has been a focus of recent studies, with researchers emphasizing the importance of controlling reaction parameters such as temperature and solvent to achieve high yields and purity.
From an analytical standpoint, modern spectroscopic techniques like NMR and mass spectrometry have been instrumental in confirming the structure and purity of this compound. These methods provide detailed insights into the molecular architecture and help ensure that the synthesized material meets rigorous quality standards required for downstream applications.
Looking ahead, the continued exploration of 1-5-(methylamino)-2,3-dihydro-1H-indol-1-ylethan-1-one holds great promise for advancing our understanding of indole-based pharmacophores and their therapeutic potential. As research progresses, it is anticipated that this compound will serve as a valuable tool in both academic and industrial settings, driving innovation in drug discovery and development.
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